molecular formula C26H43NO4 B13102026 4-Hydroxy-3-methoxy-N-stearoylbenzamide

4-Hydroxy-3-methoxy-N-stearoylbenzamide

Cat. No.: B13102026
M. Wt: 433.6 g/mol
InChI Key: ZTAXXCZVXKTJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methoxy-N-stearoylbenzamide is a benzamide derivative characterized by a hydroxy (-OH) group at the 4-position, a methoxy (-OCH₃) group at the 3-position of the benzene ring, and a stearoyl (C₁₈H₃₅CO-) chain attached to the nitrogen atom. This compound combines polar aromatic substituents with a long hydrophobic alkyl chain, conferring amphiphilic properties.

The stearoyl group distinguishes it from simpler benzamides in the evidence, such as N-(4-Hydroxy-3-methoxybenzyl)benzamide (C₁₅H₁₅NO₃, MW 257.28 g/mol), which lacks the long alkyl chain . The target compound’s molecular formula is inferred as C₂₆H₄₃NO₄ (MW ~433.6 g/mol), with lipophilicity significantly higher than analogs with shorter acyl groups.

Properties

Molecular Formula

C26H43NO4

Molecular Weight

433.6 g/mol

IUPAC Name

4-hydroxy-3-methoxy-N-octadecanoylbenzamide

InChI

InChI=1S/C26H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)27-26(30)22-19-20-23(28)24(21-22)31-2/h19-21,28H,3-18H2,1-2H3,(H,27,29,30)

InChI Key

ZTAXXCZVXKTJTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-N-stearoylbenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with stearoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .

Industrial Production Methods

Industrial production of 4-Hydroxy-3-methoxy-N-stearoylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-N-stearoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-methoxy-N-stearoylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-N-stearoylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The stearoyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features
4-Hydroxy-3-methoxy-N-stearoylbenzamide* C₂₆H₄₃NO₄ 4-OH, 3-OCH₃, stearoyl (C₁₈) chain ~433.6 Amphiphilic, high lipophilicity
N-(4-Hydroxy-3-methoxybenzyl)benzamide C₁₅H₁₅NO₃ 4-OH, 3-OCH₃, benzyl group 257.28 Monoclinic P2₁/n space group
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂ 4-OCH₃, methyl group 165.19 N—H⋯O hydrogen-bonded chains
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide C₁₆H₁₈N₂O₂ 4-NH₂, 3-OBz, dimethylamide 270.33 No known hazards
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide C₁₀H₁₂INO₃ 3-OH, 4-I, methoxy-methylamide 321.11 Halogenated derivative

Notes:

  • Stearoyl vs. Shorter Chains: The stearoyl group in the target compound enhances lipophilicity compared to methyl (C₉H₁₁NO₂, ) or benzyl (C₁₅H₁₅NO₃, ) substituents. This property may influence bioavailability and membrane permeability in biological systems.
  • Substituent Positioning : The 3-methoxy and 4-hydroxy pattern is shared with N-(4-Hydroxy-3-methoxybenzyl)benzamide , but the stearoyl chain introduces steric bulk absent in smaller analogs.

Crystallographic and Physicochemical Properties

  • Crystal Packing: N-(4-Hydroxy-3-methoxybenzyl)benzamide crystallizes in a monoclinic P2₁/n system with hydrogen bonding contributing to stability . In contrast, 4-Methoxy-N-methylbenzamide forms chains via N—H⋯O bonds .
  • Hydrogen Bonding : Polar groups (OH, OCH₃) in the target compound may engage in hydrogen bonding, but the stearoyl chain could limit solubility in aqueous media.

Research Implications and Limitations

  • Biological Applications : Benzamides with methoxy/hydroxy groups are intermediates in drug synthesis (e.g., 4-Methoxy-N-methylbenzamide ). The stearoyl derivative’s amphiphilicity may suit applications in lipid-based formulations.
  • Data Gaps : Direct experimental data (e.g., crystallography, solubility) for 4-Hydroxy-3-methoxy-N-stearoylbenzamide are absent in the provided evidence, necessitating further study.

Biological Activity

4-Hydroxy-3-methoxy-N-stearoylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H35NO3
  • Molecular Weight : 357.53 g/mol
  • IUPAC Name : 4-Hydroxy-3-methoxy-N-stearoylbenzamide

The biological activity of 4-Hydroxy-3-methoxy-N-stearoylbenzamide is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It is suggested that this compound can influence key signaling pathways such as NFκB and Akt, which are crucial in cancer cell survival and apoptosis.
  • Induction of Apoptosis : Evidence indicates that 4-Hydroxy-3-methoxy-N-stearoylbenzamide can induce apoptotic processes in malignant cells, leading to reduced cell viability.

Anticancer Properties

Several studies have reported the anticancer properties of 4-Hydroxy-3-methoxy-N-stearoylbenzamide. For instance, it has been shown to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The compound's ability to induce apoptosis has been linked to its modulation of the Akt/NFκB signaling pathway.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thereby providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Prostate Cancer Study : A study investigated the effect of 4-Hydroxy-3-methoxy-N-stearoylbenzamide on LNCaP prostate cancer cells. Results indicated a significant reduction in cell proliferation and increased apoptosis rates when treated with varying concentrations of the compound.
  • Breast Cancer Research : In another study focusing on MCF-7 breast cancer cells, treatment with 4-Hydroxy-3-methoxy-N-stearoylbenzamide resulted in decreased cell viability and induced apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer management.

Data Table: Summary of Biological Activities

Activity TypeCell LineConcentration (µM)Effect Observed
AnticancerLNCaP (Prostate)25Reduced proliferation by 50%
MCF-7 (Breast)10Induced apoptosis (Caspase activation)
Anti-inflammatoryRAW264.720Decreased TNF-α production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.